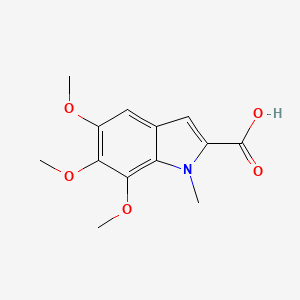

5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5,6,7-trimethoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-14-8(13(15)16)5-7-6-9(17-2)11(18-3)12(19-4)10(7)14/h5-6H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCPLLGBXJTSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of this compound, a substituted indole derivative of significant interest as a structural motif in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices, ensuring that researchers can not only replicate the synthesis but also understand its mechanistic foundations. The guide details a robust three-stage process commencing with the construction of the core indole ring system via the Hemetsberger-Knittel methodology, followed by N-methylation, and culminating in the saponification of the ester intermediate to yield the target carboxylic acid. Each stage is presented with a detailed, self-validating experimental protocol, supported by authoritative citations and visual diagrams to ensure clarity and reproducibility.

Introduction and Strategic Overview

The indole nucleus is a privileged heterocyclic structure, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, multi-methoxylated indoles are key components in a variety of biologically active molecules, including analogs of potent antitubulin agents like Combretastatin A4 (CA4).[2][3] The target molecule of this guide, this compound, serves as a valuable and highly functionalized building block for the synthesis of such complex compounds.

The synthetic strategy outlined herein is designed for efficiency, scalability, and control. Our retrosynthetic analysis identifies a logical pathway that involves the sequential construction and functionalization of the indole scaffold:

-

Formation of the Indole Core: Synthesis of a 5,6,7-trimethoxy-1H-indole-2-carboxylate ester from a commercially available benzaldehyde precursor. The Hemetsberger-Knittel indole synthesis is selected for this key transformation due to its reliability in converting substituted benzaldehydes into the corresponding indole-2-carboxylates.[2]

-

N-Methylation: Introduction of the methyl group onto the indole nitrogen. This step is crucial for modulating the electronic properties and biological activity of downstream compounds. We will discuss both traditional and modern, environmentally benign methylating agents.[4][5]

-

Ester Hydrolysis: Conversion of the C2-ester functionality to the final carboxylic acid via saponification, a standard and high-yielding transformation.[2]

This structured approach allows for the isolation and characterization of key intermediates, providing clear checkpoints for reaction success and purity assessment.

Synthesis Pathway: A Visual Overview

The following diagram illustrates the complete synthetic sequence, highlighting the starting materials, key intermediates, and the final product.

Caption: Overall synthetic route for the target molecule.

Detailed Synthesis and Mechanistic Discussion

This section provides a step-by-step guide to the synthesis, complete with experimental protocols and explanations of the underlying chemical principles.

Stage 1: Construction of the Indole Core via Hemetsberger-Knittel Synthesis

The initial and most critical stage is the formation of the substituted indole ring. The Hemetsberger-Knittel synthesis provides an effective route from a benzaldehyde precursor. The reaction proceeds in two distinct steps: a base-catalyzed condensation followed by a thermally induced cyclization.

Step 1A: Condensation to form Vinyl Azide The process begins with a Knoevenagel-type condensation. A strong base, sodium methoxide, deprotonates the α-carbon of ethyl azidoacetate, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. Subsequent elimination of water yields the vinyl azide intermediate.

Step 1B: Thermal Cyclization The vinyl azide is then heated in a high-boiling solvent such as xylenes. The thermal energy promotes the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene rapidly undergoes intramolecular C-H insertion into an ortho C-H bond of the benzene ring, followed by tautomerization to yield the aromatic indole ring system, specifically methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.[2]

Experimental Protocol: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate [2]

-

Preparation of Sodium Methoxide Solution: In a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 41.0 mL of dry methanol (MeOH). Cool the flask to -10 °C using a dry ice/acetone bath. Carefully add 1.83 g (0.0794 mol, 3.7 eq) of sodium metal (Na(s)) piecewise, ensuring each piece dissolves before adding the next.

-

Reactant Preparation: In a separate 100 mL flask, dissolve 4.19 g (0.0213 mol, 1 eq) of 3,4,5-trimethoxybenzaldehyde and 6.4 mL (0.0559 mol, 2.6 eq) of ethyl azidoacetate in 16.0 mL of dry MeOH.

-

Condensation Reaction: Slowly add the aldehyde/azidoacetate solution to the cold sodium methoxide solution via syringe over 30 minutes, maintaining the temperature at -10 °C. Stir the resulting mixture for an additional 2.5 hours at this temperature.

-

Workup and Intermediate Isolation: Quench the reaction by pouring the mixture into a beaker containing 100 mL of crushed ice and saturated ammonium chloride (NH₄Cl). Stir for approximately 1.5 hours until a precipitate forms. Collect the precipitate by vacuum filtration to yield the vinyl azide intermediate.

-

Cyclization: Place the dried vinyl azide intermediate into a 250 mL round-bottom flask and add 125 mL of xylenes. Heat the mixture to reflux (approx. 140 °C) for 3 hours.

-

Purification: Allow the reaction to cool to room temperature. The product, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, will often precipitate from the xylenes. If not, reduce the solvent volume under vacuum. Recrystallize the crude product from warm methanol to obtain a purified solid. A typical yield for the cyclization step is around 96%.[2]

Stage 2: N-Methylation of the Indole Ester

With the indole core established, the next step is the methylation of the nitrogen atom. The indole N-H proton is weakly acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic. While traditional reagents like methyl iodide and dimethyl sulfate are effective, they are highly toxic.[4] A safer and more environmentally friendly alternative is dimethyl carbonate (DMC).[4][5] The reaction proceeds via an Sₙ2 mechanism where the deprotonated indole nitrogen attacks a methyl group of the DMC.

Experimental Protocol: Synthesis of Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate

-

Reaction Setup: To a 100 mL round-bottom flask, add the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq) from the previous step, potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF) as the solvent.

-

Addition of Methylating Agent: Add dimethyl carbonate (DMC, 3.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (or ~100-120 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Stage 3: Saponification to Yield the Final Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a classic saponification reaction where a hydroxide base attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final product.

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: Dissolve the methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

-

Base Hydrolysis: Add an excess of sodium hydroxide (NaOH, ~3.0 eq) and heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting ester.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring. The target carboxylic acid is insoluble in the acidic aqueous medium and will precipitate out as a solid.[2]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts. Dry the product under vacuum to yield the final this compound. An expected yield for this step is around 85%.[2]

Data Summary

The following table summarizes the key physical properties and expected yields for the compounds in this synthetic pathway.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 3,4,5-Trimethoxybenzaldehyde | Starting Material | C₁₀H₁₂O₄ | 196.20 | N/A |

| Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate | Intermediate 1 | C₁₃H₁₅NO₅ | 265.26 | ~90-96%[2] |

| Methyl 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylate | Intermediate 2 | C₁₄H₁₇NO₅ | 279.29 | >90% |

| This compound | Final Product | C₁₃H₁₅NO₅ | 265.26 | ~85%[2] |

Conclusion

This guide has detailed a robust and reproducible three-stage synthesis for this compound. By employing the Hemetsberger-Knittel synthesis for the core construction, followed by a safe N-methylation and a high-yielding saponification, this pathway provides an efficient route to a valuable building block for drug discovery and development. The provided protocols are designed to be self-validating, and the mechanistic discussions offer the necessary scientific context for researchers to adapt and troubleshoot the synthesis as needed. The principles and techniques described are broadly applicable to the synthesis of other complex indole derivatives.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. Available from: [Link]

-

Shigeno, M., Tohara, I., Nozawa-Kumada, K., & Kondo, Y. (2020). Direct C-2 Carboxylation of 3-Substituted Indoles Using a Combined Brønsted Base Consisting of LiO-t-Bu/CsF/18-crown-6. European Journal of Organic Chemistry, 2020(12), 1987-1991. Available from: [Link]

-

Bridges, M. (2015). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Honors Theses. 259. Available from: [Link]

-

Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Letters, 3(26), 4279-4281. Available from: [Link]

-

Augusti, R., Zheng, X., & Cooks, R. G. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. Available from: [Link]

-

Feng, G., Shen, Y., Sun, X., Zhang, W., Sun, C., Ji, W., Huang, H., & Pang, S. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 88(22), 15701-15711. Available from: [Link]

-

Maji, B., & Mayr, H. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7401-7406. Available from: [Link]

- Shieh, W.-C., Dell, S., & Repič, O. (2003). Methylation of indole compounds using dimethyl carbonate. Google Patents. EP1276721B1.

-

Patil, S. A., & Patil, R. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1229-1232. Available from: [Link]

-

Benington, F., Morin, R. D., & Clark, L. C. (1959). Synthesis of 5,6,7-Trimethoxy-2,3-dihydroindole and 6,7-Dimethoxyindole. The Journal of Organic Chemistry, 24(7), 917-919. Available from: [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available from: [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]

-

Ganguly, T., & Deb, M. L. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. SN Applied Sciences, 2(4), 629. Available from: [Link]

-

Chen, C., et al. (2023). CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Medicinal Chemistry, 14(5), 948-955. Available from: [Link]

-

Gassman, P. G., et al. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 70. Available from: [Link]

Sources

Spectroscopic Elucidation of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document offers a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a reliable analytical framework.

Introduction and Molecular Structure

This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the precise arrangement and electronic influence of its substituents is paramount for elucidating structure-activity relationships (SAR). Spectroscopic analysis provides the definitive confirmation of chemical identity and purity, which are foundational to any drug discovery and development program.

The molecular structure and a standardized atom numbering system for this compound are presented below. This numbering will be used consistently for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling.

Experimental Protocol: A sample of 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.10 | s | - | 1H |

| H-4 | ~ 6.60 | s | - | 1H |

| N-CH₃ | ~ 4.10 | s | - | 3H |

| 5-OCH₃ | ~ 3.95 | s | - | 3H |

| 6-OCH₃ | ~ 3.90 | s | - | 3H |

| 7-OCH₃ | ~ 4.05 | s | - | 3H |

| COOH | ~ 11-13 | br s | - | 1H |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-4): The indole H-3 proton is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group at C-2. The H-4 proton is the only proton on the benzene ring and will also be a singlet. The three electron-donating methoxy groups at positions 5, 6, and 7 will significantly shield this proton, shifting it upfield to around 6.60 ppm.

-

N-Methyl Protons (N-CH₃): The N-methyl group will appear as a sharp singlet, with its chemical shift deshielded by the adjacent nitrogen atom.

-

Methoxy Protons (OCH₃): Three distinct singlets are predicted for the three methoxy groups due to their slightly different electronic environments. The 7-OCH₃ group may be slightly deshielded compared to the 5- and 6-OCH₃ groups due to its proximity to the indole nitrogen.

-

Carboxylic Acid Proton (COOH): The carboxylic acid proton is acidic and will appear as a broad singlet at a downfield chemical shift, typically between 11 and 13 ppm. Its exact position and broadness can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent would be used. The spectrum would be acquired on a 100 MHz or higher spectrometer, with proton decoupling. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be conducted to differentiate between CH, CH₂, and CH₃ carbons from quaternary carbons.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 165.0 |

| C-2 | ~ 138.0 |

| C-3 | ~ 102.0 |

| C-3a | ~ 125.0 |

| C-4 | ~ 95.0 |

| C-5 | ~ 150.0 |

| C-6 | ~ 140.0 |

| C-7 | ~ 148.0 |

| C-7a | ~ 130.0 |

| N-CH₃ | ~ 32.0 |

| 5-OCH₃ | ~ 56.0 |

| 6-OCH₃ | ~ 61.0 |

| 7-OCH₃ | ~ 60.0 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, around 165.0 ppm.

-

Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by the substituents. The carbons bearing the methoxy groups (C-5, C-7) will be significantly deshielded and appear downfield. C-6 will also be in a similar region. The C-4 carbon, being shielded by the adjacent methoxy groups, is predicted to be the most upfield of the aromatic carbons. C-2 is deshielded due to its attachment to the nitrogen and the carboxylic acid group. C-3 is typically more shielded in indole systems. The quaternary carbons (C-2, C-3a, C-5, C-6, C-7, C-7a) can be confirmed by their absence in DEPT-135 and DEPT-90 spectra.

-

Methyl and Methoxy Carbons: The N-methyl carbon will appear upfield around 32.0 ppm. The three methoxy carbons will have characteristic shifts in the 55-62 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~ 1680 | C=O stretch | Carboxylic acid (conjugated) |

| ~ 1600, 1480 | C=C stretch | Aromatic ring |

| ~ 1250, 1050 | C-O stretch | Aryl-alkyl ether |

| ~ 2950, 2850 | C-H stretch | CH₃ groups |

Interpretation:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching of a conjugated carboxylic acid.

-

The presence of the aromatic indole ring will be confirmed by C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

-

Strong bands corresponding to the C-O stretching of the aryl-alkyl ether bonds of the methoxy groups are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-H stretching vibrations of the methyl groups will be observed in the 3000-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural information.

Experimental Protocol: An Electron Ionization (EI) mass spectrum would be obtained using a mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular formula is C₁₃H₁₅NO₅, giving a molecular weight of 265.26 g/mol . The EI mass spectrum should show a molecular ion peak at m/z = 265.

-

Major Fragment Ions:

-

m/z = 220: Loss of a carboxyl radical (•COOH, 45 Da) from the molecular ion.

-

m/z = 250: Loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups.

-

Further fragmentation would involve sequential losses of methyl radicals and carbon monoxide from the indole ring system.

-

A Researcher's Guide to Unlocking the Therapeutic Potential of Trimethoxy Indole Derivatives: A Technical Guide to Biological Activity Screening

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetically-derived compounds with profound biological activities speaks to its privileged status as a pharmacophore.[1][2] When adorned with methoxy functional groups, particularly in a trimethoxy arrangement on a pendant phenyl ring, the resulting trimethoxy indole derivatives often exhibit potent and diverse therapeutic potential.[2] These compounds have garnered significant attention for their anticancer, antimicrobial, and antioxidant properties, making them a fertile ground for drug discovery and development.[2][3]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals embarking on the journey of exploring the biological activities of novel trimethoxy indole derivatives. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure the generation of robust and reproducible data. We will navigate the essential screening platforms, from assessing cytotoxicity against cancer cell lines to determining antimicrobial efficacy and antioxidant capacity, providing not only the "how" but also the critical "why" that underpins each step.

Chapter 1: Foundational Principles of Screening Trimethoxy Indole Derivatives

The initial phase of screening any new chemical entity (NCE), such as a trimethoxy indole derivative, is a critical juncture in its developmental trajectory. The primary goal is to ascertain its biological activity profile in a systematic and reproducible manner. The choice of initial screens is dictated by the chemical structure of the derivatives and any known activities of analogous compounds. For trimethoxy indoles, the existing literature strongly points towards three key areas of investigation: anticancer, antimicrobial, and antioxidant activities.

The Rationale for a Tri-Pronged Screening Approach

-

Anticancer Potential: Many trimethoxy-substituted aromatic compounds, including those with an indole scaffold, have been shown to interact with critical cellular targets implicated in cancer progression.[4][5][6] A prominent mechanism of action for many indole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][7] Furthermore, these compounds can modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[8] Therefore, a primary screen for cytotoxic effects against a panel of cancer cell lines is a logical and evidence-based starting point.

-

Antimicrobial Activity: The indole nucleus is a recurring motif in a number of natural and synthetic antimicrobial agents.[1][9] Indole derivatives have been shown to exhibit activity against a broad spectrum of pathogenic bacteria and fungi.[1][9] Their mechanisms of action can be multifaceted, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[10][11][12] Given the pressing global challenge of antimicrobial resistance, screening novel trimethoxy indole derivatives for antibacterial and antifungal properties is of paramount importance.

-

Antioxidant Capacity: The indole ring, with its electron-rich nature, is predisposed to act as a scavenger of free radicals.[13][14] Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[13] The trimethoxy substitution pattern can further modulate the antioxidant potential of the indole scaffold.[3] Therefore, evaluating the antioxidant capacity of these derivatives provides another dimension to their potential therapeutic value.

Laboratory Safety: A Non-Negotiable Prerequisite

Before embarking on any experimental work, a thorough understanding of the potential hazards associated with the compounds and reagents is essential.

-

Handling of Trimethoxy Indole Derivatives: While specific toxicity data for novel derivatives will be unavailable, it is prudent to treat them as potentially hazardous compounds. A Safety Data Sheet (SDS) for structurally related indole compounds should be consulted to understand potential risks, which may include skin, eye, and respiratory irritation.[15][16][17][18][19] Standard laboratory practice should include the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling of Cytotoxic Agents and Antimicrobials: When working with potent anticancer agents (even for research purposes) and antimicrobial compounds, stringent safety protocols must be followed.[20][21][22][23][24] This includes the use of dedicated equipment, proper waste disposal procedures for cytotoxic materials, and the implementation of engineering controls like biological safety cabinets for handling cell cultures.[20][21][22][23]

Chapter 2: In Vitro Anticancer Activity Screening

The initial assessment of a compound's anticancer potential typically involves in vitro cytotoxicity assays.[25] These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[26][27]

The MTT Assay: A Window into Cellular Viability

The principle of the MTT assay is based on the metabolic activity of viable cells.[26][27] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[26][27] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the key steps in the MTT assay workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for the MTT Assay

Materials:

-

Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Trimethoxy indole derivatives

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each trimethoxy indole derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Data Presentation and Interpretation

The results of the MTT assay should be presented in a clear and concise manner. A table summarizing the IC50 values of the different trimethoxy indole derivatives against the tested cancer cell lines is highly recommended.

Table 1: Cytotoxic Activity of Trimethoxy Indole Derivatives (Example Data)

| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |

| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |

| Derivative 2 | > 100 | > 100 | > 100 |

| Derivative 3 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Doxorubicin (Control) | 0.5 ± 0.05 | 0.8 ± 0.07 | 1.1 ± 0.1 |

Lower IC50 values indicate higher cytotoxic potency. Compounds with IC50 values in the low micromolar or nanomolar range are considered promising candidates for further investigation.

Mechanistic Insights: Visualizing the Impact on Cancer Cell Signaling

For compounds that exhibit significant cytotoxicity, further studies to elucidate their mechanism of action are warranted. As many indole derivatives target key signaling pathways, understanding these interactions is crucial. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by trimethoxy indole derivatives.

Chapter 3: Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of trimethoxy indole derivatives, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[28][29][30][31][32] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][30]

Experimental Workflow for Broth Microdilution

The following diagram outlines the process of determining the MIC using the broth microdilution method.

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol for Broth Microdilution

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Trimethoxy indole derivatives

-

Sterile 96-well round-bottom microplates

-

Standard antimicrobial agents for positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of each trimethoxy indole derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well containing the diluted compounds.

-

Include a positive control (inoculum with no compound) and a negative control (broth medium only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation and Interpretation

The results of the broth microdilution assay are presented as MIC values in µg/mL.

Table 2: Antimicrobial Activity of Trimethoxy Indole Derivatives (Example Data)

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 16 | 64 | >256 |

| Derivative 2 | >256 | >256 | >256 |

| Derivative 3 | 4 | 8 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 1 |

Compounds with low MIC values are considered potent antimicrobial agents. The results can guide further studies into their spectrum of activity and mechanism of action.

Chapter 4: Antioxidant Capacity Assessment

Two widely used and complementary assays for evaluating the antioxidant capacity of compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[33][34][35][36][37][38][39] Both are based on the ability of an antioxidant to scavenge a stable free radical, resulting in a color change that can be measured spectrophotometrically.[33][37]

DPPH Radical Scavenging Assay

The DPPH radical is a stable free radical with a deep violet color.[33][37] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[37] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[33][37]

Detailed Protocol for the DPPH Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Trimethoxy indole derivatives

-

A standard antioxidant (e.g., ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

-

Compound Preparation:

-

Prepare stock solutions of the trimethoxy indole derivatives and the standard antioxidant in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compounds and the standard to the respective wells.

-

For the control, add 100 µL of methanol to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

ABTS Radical Cation Decolorization Assay

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[34][35][36] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[34][36]

Detailed Protocol for the ABTS Assay

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or PBS

-

Trimethoxy indole derivatives

-

A standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS•+ Solution Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the test compounds or standard at various concentrations to the respective wells.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Data Presentation for Antioxidant Assays

The antioxidant activities of the derivatives can be summarized in a table showing their IC50 values for the DPPH assay and their TEAC values for the ABTS assay.

Table 3: Antioxidant Capacity of Trimethoxy Indole Derivatives (Example Data)

| Compound | DPPH IC50 (µM) | ABTS (TEAC, mM Trolox/mM compound) |

| Derivative 1 | 45.3 ± 3.8 | 1.2 ± 0.1 |

| Derivative 2 | > 200 | 0.3 ± 0.04 |

| Derivative 3 | 15.8 ± 1.2 | 2.5 ± 0.2 |

| Ascorbic Acid | 22.5 ± 1.9 | N/A |

| Trolox | N/A | 1.0 (by definition) |

Conclusion: From Screening to Lead Optimization

This technical guide has provided a comprehensive framework for the initial biological activity screening of novel trimethoxy indole derivatives. By systematically evaluating their anticancer, antimicrobial, and antioxidant properties using robust and well-validated assays, researchers can efficiently identify promising lead compounds for further development. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to generate high-quality, reproducible data.

The journey from a newly synthesized compound to a potential therapeutic agent is long and arduous. However, a well-designed and meticulously executed initial screening cascade, as outlined in this guide, is the critical first step in navigating this complex path and unlocking the full therapeutic potential of trimethoxy indole derivatives.

References

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Preprints.org.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2021). European Journal of Medicinal Chemistry.

- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). Journal of Agricultural and Food Chemistry.

- ABTS decolorization assay – in vitro antioxidant capacity v1. (2019). protocols.io.

- Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. (1991). Journal of General Microbiology.

- MTT Assay Protocol. (2023).

- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Current Organic Chemistry.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). Anti-Cancer Agents in Medicinal Chemistry.

- MTT assay and its use in cell viability and prolifer

- ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io.

- ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.

- MTT assay protocol. (n.d.). Abcam.

- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.

- Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. (2013). Current Cancer Drug Targets.

- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.

- Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays. (n.d.). Benchchem.

- MTT Assay Protocol for Cell Viability and Prolifer

- Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. (n.d.). Benchchem.

- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022). MethodsX.

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia.

- Guide for handling cytotoxic drugs and rel

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules.

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2024). Microbiology Spectrum.

- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024).

- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH.

- Safe handling of cytotoxics: guideline recommendations. (2012). Journal of Oncology Pharmacy Practice.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).

- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2024). Current Drug Targets.

- DPPH Radical Scavenging Assay. (2022). Molecules.

- Broth Dilution Method for MIC Determin

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Antimicrobial Chemotherapy.

- Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative acti. (2019). European Journal of Medicinal Chemistry.

- Handling cytotoxic drugs. (2010). Hospital Pharmacy Europe.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). Current Organic Chemistry.

- Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda.

- Safe handling of cytotoxics: guideline recommendations. (2012). Journal of Oncology Pharmacy Practice.

- Antioxidant activity of unexplored indole derivatives: Synthesis and screening. (2025).

- Safety Data Sheet - 5-Methoxy-2,3,3-trimethyl-3H-indole. (2017). Biosynth.

- MIC (Broth Microdilution) Testing. (2020). YouTube.

- 188-Safe handling and waste management of hazardous drugs. (n.d.). eviQ.

- SAFETY DATA SHEET - Indole. (2025). Sigma-Aldrich.

- 3 - Safety Data Sheet. (2025). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Indole. (2010). Fisher Scientific.

- SAFETY DATA SHEET - 2-Methylindole. (2025). Sigma-Aldrich.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unica.it [iris.unica.it]

- 14. ask-ayurveda.com [ask-ayurveda.com]

- 15. biosynth.com [biosynth.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 21. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 23. researchgate.net [researchgate.net]

- 24. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. rr-asia.woah.org [rr-asia.woah.org]

- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 31. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 32. youtube.com [youtube.com]

- 33. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 34. researchgate.net [researchgate.net]

- 35. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. researchgate.net [researchgate.net]

- 39. mdpi.com [mdpi.com]

Mechanism of action of substituted indole-2-carboxylic acids

To provide a focused and in-depth technical guide on the mechanism of action of substituted indole-2-carboxylic acids, it is essential to first specify the biological target or therapeutic area of interest. The family of substituted indole-2-carboxylic acids is vast, with different derivatives exhibiting a wide array of pharmacological activities by targeting distinct proteins and pathways.

For instance, various substituted indole-2-carboxylic acids have been developed as:

-

Antiviral agents , particularly as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.

-

Anticancer agents , by targeting enzymes crucial for cancer cell metabolism, such as lactate dehydrogenase (LDH) or isocitrate dehydrogenase (IDH).

-

Anti-inflammatory agents , through the modulation of inflammatory pathways.

-

Modulators of nuclear receptors , influencing gene expression.

To proceed with creating a detailed and relevant technical guide, please specify which class of substituted indole-2-carboxylic acids you would like to focus on. For example, are you interested in their role as HCV inhibitors , cancer metabolism modulators , or another specific application?

Once you provide a more focused topic, I can proceed with a comprehensive literature search and construct the in-depth technical guide as per your detailed instructions.

An In-Depth Technical Guide to the In Silico Modeling of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid Protein Binding

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a powerful, resource-efficient paradigm for predicting and analyzing the interactions between small molecules and their protein targets. This guide offers a comprehensive, technically-grounded walkthrough of the core methodologies used to model the protein binding of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid . We will navigate the logical and practical steps from target selection and system preparation to molecular docking, all-atom molecular dynamics (MD) simulations, and binding free energy calculations. Each protocol is presented with an emphasis on the scientific rationale behind key decisions, ensuring a robust and reproducible computational workflow for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to interact with a wide range of biological targets.[1][2] The specific compound of interest, this compound, possesses a substitution pattern that suggests specific steric and electronic properties governing its potential protein interactions.

Investigating these interactions experimentally can be time-consuming and expensive. In silico modeling offers a preemptive and deeply insightful alternative, allowing us to:

-

Identify potential protein targets.

-

Predict the most likely binding pose (conformation) of the ligand within the protein's active site.

-

Estimate the strength of the interaction (binding affinity).

-

Analyze the stability and dynamics of the protein-ligand complex over time.

This guide provides a structured, multi-stage computational protocol designed to yield a holistic understanding of the molecule's binding potential.

Stage I: System Preparation - The Foundation of a Reliable Model

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory stage is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Ligand Characterization and Preparation

The first step is to generate a high-quality 3D conformation of our ligand, this compound.

Protocol: Ligand Preparation

-

Obtain 2D Structure: The structure is defined by its SMILES string (COC1=C(C(=C2C(=C1)C=C(N(C2)C)C(=O)O)OC)OC) or sourced from chemical databases.

-

Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

-

Assign Protonation State: The carboxylic acid group is expected to be deprotonated at physiological pH (~7.4). This choice is critical as it dictates the ligand's charge and its capacity for electrostatic and hydrogen bonding interactions.

-

Generate Conformers: Flexible molecules can adopt multiple low-energy shapes. Generating a set of conformers is advisable, though for initial docking, a single, energy-minimized structure is often sufficient.

-

Energy Minimization & Charge Assignment: Using a molecular mechanics force field (e.g., GAFF - General Amber Force Field), perform energy minimization to relieve any steric strain. Concurrently, assign partial atomic charges (e.g., AM1-BCC) which are essential for calculating electrostatic interactions.

Target Selection Rationale: Aldose Reductase (ALR2)

While this compound does not have a widely documented specific target, the indole-2-carboxylic acid scaffold is a known pharmacophore for inhibitors of Aldose Reductase (ALR2) .[1][3] ALR2 is an enzyme in the polyol pathway that becomes overactive during hyperglycemia, contributing to diabetic complications.[4][5] Its inhibition is a key therapeutic strategy. Therefore, for this guide, we select human ALR2 as a highly plausible and well-characterized protein target to demonstrate the modeling workflow.

Protein Structure Preparation

We will use an experimentally determined crystal structure from the Protein Data Bank (PDB).

Protocol: Protein Preparation

-

Structure Retrieval: Download a high-resolution (<2.5 Å) crystal structure of human ALR2 from the RCSB PDB database. For this example, we'll use PDB ID: 1T41 , which is a structure of ALR2 complexed with an inhibitor.[5]

-

Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. The NADPH cofactor, which is essential for ALR2's structure and function, should be retained.

-

Structural Correction: Check for and repair any missing residues or heavy atoms using tools like the SWISS-MODEL server or built-in modules in suites like Schrödinger or MOE.

-

Protonation and Charge Assignment: Add hydrogen atoms and determine the optimal protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a crucial step often performed with specialized software like H++ or PropKa, as incorrect protonation can lead to flawed interaction predictions.

-

Force Field Assignment: Assign a suitable protein force field (e.g., AMBER ff14SB or CHARMM36m) to the protein atoms.

Stage II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It provides a static "snapshot" of the most probable binding mode and an initial estimate of binding affinity.

Causality: Why Docking First?

Docking serves as an efficient screening method. It rapidly generates multiple potential binding poses and ranks them using a scoring function. This allows us to identify the most energetically favorable conformation, which will serve as the starting point for more computationally intensive and accurate simulations.

Workflow: Molecular Docking with AutoDock Vina

Caption: Molecular Docking Workflow.

Protocol: Molecular Docking

-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock tools. This format includes partial charges and atom type information.

-

Grid Box Generation: Define the search space for the docking algorithm. This is a three-dimensional grid centered on the known active site of ALR2. The active site can be identified from the position of the co-crystallized ligand in the original PDB structure (1T41). Key residues in the ALR2 active site include Trp111, Tyr48, and His110.[4]

-

Running the Docking Simulation: Execute AutoDock Vina. The program will flexibly place the ligand within the rigid grid box, sampling different conformations and orientations. It uses an empirical scoring function to estimate the binding affinity (in kcal/mol) for the top poses.

-

Analysis of Results: The output will be a set of binding poses (typically 9-10) ranked by their predicted binding affinity. The top-ranked pose is visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -9.8 | Tyr48, His110, Trp111, Cys298 |

| 2 | -9.5 | Tyr48, Trp20, Trp111 |

| 3 | -9.1 | His110, Leu300, Val47 |

| Table 1: Hypothetical docking results for this compound with Aldose Reductase (ALR2). Lower binding affinity values indicate stronger predicted binding. |

Stage III: Molecular Dynamics (MD) Simulation - Capturing the Dynamics of Binding

While docking is powerful, it treats the protein as a rigid entity. In reality, proteins are dynamic and flexible. MD simulations model the atomic motions of the system over time, providing a much more realistic view of the protein-ligand complex.

Causality: Why is MD Simulation Necessary?

MD simulations allow us to:

-

Assess the stability of the docked pose. A ligand that quickly dissociates or dramatically changes its conformation may not be a stable binder.

-

Observe induced-fit effects , where the protein active site adapts its shape to accommodate the ligand.

-

Sample a range of conformations to calculate more accurate binding free energies.

Workflow: MD Simulation with GROMACS

Caption: Molecular Dynamics Simulation Workflow.

Protocol: MD Simulation

-

System Building: Place the best-docked protein-ligand complex into a simulation box (e.g., a cubic or dodecahedron box). Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

-

Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes between atoms in the initial setup.

-

Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically done in two phases:

-

NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT Ensemble: Maintain the target temperature and pressure (e.g., 1 bar), allowing the box volume to fluctuate until the system density stabilizes.

-

-

Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect trajectory data for analysis.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues around their average position. High RMSF values in active site loops can indicate flexibility that is important for binding.

-

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time, identifying the most persistent and important interactions.

Stage IV: Binding Free Energy Calculation

The final stage is to obtain a more quantitative estimate of the binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state technique that balances computational cost and accuracy.

Rationale: Beyond Docking Scores

MM/PBSA calculates the binding free energy by analyzing snapshots from the MD trajectory. It provides a more rigorous energy estimate than docking scores because it incorporates solvation effects and averages over multiple conformations.

Protocol: MM/PBSA Calculation

-

Extract Snapshots: Select a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy (ΔG_bind) is then computed as:

-

ΔG_bind = G_complex - (G_protein + G_ligand)

Where each G term is composed of:

-

Molecular Mechanics Energy (EMM): Internal, van der Waals, and electrostatic energies from the force field.

-

Solvation Free Energy (G_solv): The energy required to transfer the molecule from a vacuum to the solvent. This is split into a polar component (calculated via Poisson-Boltzmann) and a non-polar component (calculated from the solvent-accessible surface area).

-

-

Average the Results: Average the ΔG_bind values across all snapshots to obtain the final binding free energy estimate.

| Energy Component | Average Contribution (kJ/mol) (Hypothetical) |

| Van der Waals Energy | -180.5 |

| Electrostatic Energy | -95.2 |

| Polar Solvation Energy | +155.8 |

| Non-Polar Solvation Energy | -22.1 |

| Total ΔG_bind (MM/PBSA) | -142.0 |

| Table 2: Hypothetical MM/PBSA binding free energy components for the protein-ligand complex. The negative total value suggests a favorable binding interaction. |

Conclusion

This guide has outlined a comprehensive and logically sequenced in silico workflow for investigating the protein binding of this compound. By progressing from initial system preparation through molecular docking, dynamic simulation, and free energy calculations, researchers can build a detailed, multi-faceted model of molecular recognition. This approach not only predicts binding affinity but also provides critical insights into the stability, dynamics, and specific atomic interactions that govern the binding event. The methodologies described herein represent a robust framework for hypothesis generation and can significantly accelerate the hit-to-lead optimization process in modern drug discovery.

References

-

Nadivapalli, P., et al. (2023). In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Pharmaceutical Science. [Link]

-

Agboola, O., et al. (2020). A molecular modeling study of novel aldose reductase (AR) inhibitors. AIMS Molecular Science. [Link]

-

Kovacikova, L., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules. [Link]

-

Singh, V., et al. (2022). Synthesis of Indole-Substituted Thiosemicarbazones as an Aldose Reductase Inhibitor: An In Vitro, Selectivity and In Silico Study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Nadivapalli, P., et al. (2023). In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Pharmaceutical Science. [Link]

-

Kovacikova, L., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PubMed. [Link]

Sources

- 1. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. A molecular modeling study of novel aldose reductase (AR) inhibitors [aimspress.com]

Starting materials for 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

This guide provides a detailed exploration of the synthetic pathways leading to this compound, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. We will delve into the strategic selection of starting materials, provide a rationale for the chosen synthetic route, and present a comprehensive, step-by-step protocol.

Introduction and Strategic Overview

This compound is a highly functionalized heterocyclic compound. The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] The specific substitution pattern of this molecule—three contiguous methoxy groups on the benzene ring, an N-methyl group, and a carboxylic acid at the 2-position—makes it a valuable building block for accessing complex molecular architectures.

The synthesis of such a multi-substituted indole requires a robust and well-considered strategy. The classical Fischer indole synthesis is a powerful method for indole formation but may present challenges with heavily substituted arylhydrazines.[1][3] Therefore, alternative strategies such as the Hemetsberger-Knittel synthesis offer a compelling approach for constructing the indole core, which can then be further modified to yield the target compound.[4]

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The final carboxylic acid can be obtained via saponification of the corresponding methyl ester. The N-methyl group can be installed via a standard methylation reaction on the indole nitrogen. This leads back to the key intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. This core can be synthesized through various indole-forming reactions.

Caption: Workflow for the Hemetsberger-Knittel indole synthesis.

N-Methylation of the Indole Core

The subsequent step involves the methylation of the indole nitrogen. This is a crucial step to achieve the final target structure.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | 265.26 | 1.0 eq | Product from the previous step |

| Methyl iodide | 141.94 | 1.2 eq | Methylating agent |

| Sodium hydride (60% dispersion in oil) | 24.00 | 1.2 eq | Base |

| Anhydrous DMF | 73.09 | ~10 mL/g | Solvent |

Step-by-Step Protocol

-

Deprotonation:

-

To a solution of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in anhydrous DMF, carefully add sodium hydride at 0 °C. The sodium hydride acts as a strong base to deprotonate the indole nitrogen, forming a sodium salt which is a more potent nucleophile.

-

-

Methylation:

-

After stirring for a short period, add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Workup and Purification:

-

Quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate. A yield of 79% has been reported for this transformation. [4]

-

Saponification to the Final Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate | 279.29 | 1.0 eq | Product from the previous step |

| Potassium hydroxide | 56.11 | 3.0 eq | Base for hydrolysis |

| Methanol/Water | - | ~1:1 mixture | Solvent |

| 1 M HCl | - | As needed | For acidification |

Step-by-Step Protocol

-

Hydrolysis:

-

Dissolve the methyl ester in a mixture of methanol and water.

-

Add potassium hydroxide and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

-

Acidification and Isolation:

-

After cooling the reaction mixture, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by the dropwise addition of 1 M HCl. The product, this compound, will precipitate out of the solution upon acidification. [4] * Collect the solid product by filtration, wash with cold water, and dry under vacuum. This saponification reaction can proceed with a high yield of up to 85%. [4]

-

Alternative Strategy: The Fischer Indole Synthesis

While the Hemetsberger-Knittel approach is highly effective, the Fischer indole synthesis represents a classic and widely used alternative for constructing the indole nucleus. [1]

Conceptual Workflow

This method would involve the reaction of (3,4,5-trimethoxyphenyl)hydrazine with a suitable ketone or aldehyde, such as pyruvic acid or an pyruvate ester, under acidic conditions. [1][5]

Caption: Conceptual flow of the Fischer indole synthesis.

Key Starting Material: (3,4,5-Trimethoxyphenyl)hydrazine

The key precursor for this route is (3,4,5-trimethoxyphenyl)hydrazine. Its synthesis typically begins with 3,4,5-trimethoxyaniline. [6]The process involves diazotization of the aniline followed by reduction of the resulting diazonium salt to afford the desired hydrazine. [6][7]

Conclusion

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available precursors. The outlined method, centered around the Hemetsberger-Knittel synthesis of the indole core followed by N-methylation and saponification, provides a reliable and high-yielding pathway. Understanding the underlying mechanisms and the rationale for each experimental step is paramount for successful execution and potential optimization.

References

-

Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. (n.d.). University of Northern Iowa. Retrieved from [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]

- Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919–5922.

-

Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand. Retrieved from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006, September 5). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Abaszadeh, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(S1), S45-S48.

- Preparation method of Methoxyphenylhydrazine. (2005). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. libjournals.unca.edu [libjournals.unca.edu]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

The Therapeutic Potential of Trimethoxy-Indole Compounds: A Technical Guide to Unveiling Novel Drug Targets

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinically significant therapeutic agents. When functionalized with a trimethoxyphenyl moiety, this structural motif demonstrates remarkable biological activity, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the key therapeutic targets of trimethoxy-indole compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and provide a consolidated view of structure-activity relationships. This guide is designed to empower researchers to rationally design and evaluate novel trimethoxy-indole-based drug candidates.

Introduction: The Promise of the Trimethoxy-Indole Scaffold

The indole ring system is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to participate in various biological interactions. The addition of a 3,4,5-trimethoxyphenyl group often confers potent cytotoxic and antiproliferative properties. This is attributed to the ability of this moiety to interact with specific biological targets, leading to the disruption of critical cellular processes. This guide will focus on the most well-established and promising therapeutic targets of this compound class, providing the foundational knowledge and practical methodologies required for their investigation.

Primary Therapeutic Target: Disruption of Microtubule Dynamics

The most extensively documented mechanism of action for many cytotoxic trimethoxy-indole compounds is the inhibition of tubulin polymerization. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for cellular function, making them a prime target for anticancer therapies.

Mechanism of Action: Binding to the Colchicine Site

Trimethoxy-indole derivatives often act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects:

-

Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The trimethoxyphenyl ring is a key pharmacophore that mimics the binding of colchicine and other known colchicine-site binders like combretastatin A-4.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory potency of trimethoxy-indole compounds against tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

| Compound Class/Example | Tubulin Polymerization IC50 (µM) | Reference |